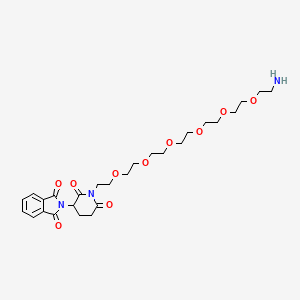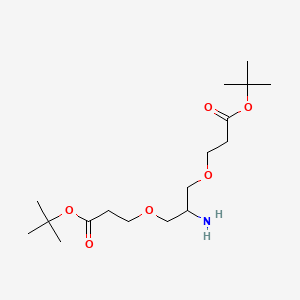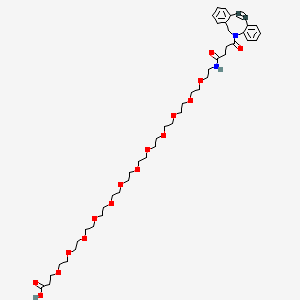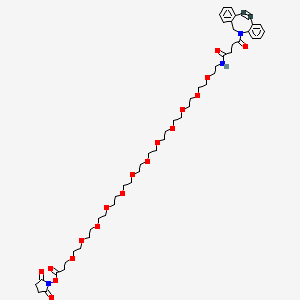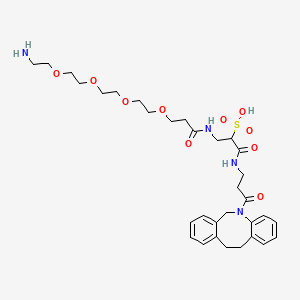
DBCO-PEG1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG1-amine: is a bifunctional linker that features an azide-reactive dibenzocyclooctyne (DBCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and an amine group. This unique combination facilitates bioconjugation through copper-free click chemistry, providing high selectivity, rapid reaction kinetics, and exceptional stability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of stable bonds between the components .
Industrial Production Methods: In industrial settings, the production of DBCO-PEG1-amine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often employing automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG1-amine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of click chemistry. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Reagents: Azide-containing compounds are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are highly useful in bioconjugation applications .
Scientific Research Applications
Chemistry: DBCO-PEG1-amine is widely used in the field of chemical biology for the site-specific functionalization of molecules. Its ability to form stable triazole linkages through SPAAC reactions makes it an invaluable tool for creating complex molecular architectures .
Biology: In biological research, this compound is employed for labeling and tracking biomolecules. Its copper-free click chemistry properties minimize toxicity and interference in biological systems, making it ideal for live-cell imaging and other sensitive applications .
Medicine: this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve precise targeting of specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .
Industry: In industrial applications, this compound is utilized for the modification of surfaces and materials. Its ability to form strong, stable bonds with a variety of substrates makes it useful in the production of advanced materials and coatings .
Mechanism of Action
DBCO-PEG1-amine exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO moiety reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for a wide range of applications .
Comparison with Similar Compounds
- DBCO-PEG4-amine
- DBCO-PEG8-amine
- DBCO-PEG12-amine
Comparison: Compared to other similar compounds, DBCO-PEG1-amine offers a shorter PEG spacer, which can be advantageous in applications requiring minimal steric hindrance. Its unique combination of a DBCO moiety, PEG spacer, and amine group provides a versatile tool for bioconjugation, with high selectivity and stability .
This compound stands out due to its ability to facilitate copper-free click chemistry, making it particularly suitable for biological applications where copper toxicity is a concern .
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c24-13-15-29-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNOOKKEZKUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





